![molecular formula C17H17Br2NO3 B270829 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic amide that has a unique chemical structure, making it an interesting subject for investigation.
Mecanismo De Acción
The exact mechanism of action of 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, studies have shown that the compound interacts with specific enzymes and proteins in the body, leading to the observed biological effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This inhibition leads to a reduction in inflammation, making the compound a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-cancer activity, inhibiting the growth of various cancer cell lines. The compound has also been shown to have anti-viral activity, inhibiting the replication of the hepatitis C virus. In addition, the compound has been shown to have anti-inflammatory activity, reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its unique chemical structure. The compound has a cyclic amide structure that makes it an interesting subject for investigation. In addition, the compound has been shown to have potential therapeutic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of the compound requires several steps and the use of specialized equipment, making it a challenging compound to work with.
Direcciones Futuras
There are several future directions for the investigation of 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of research is the development of new drugs based on the compound. Researchers are currently investigating the use of the compound in the treatment of various diseases, including cancer and viral infections. Another area of research is the investigation of the compound's mechanism of action. Researchers are working to understand how the compound interacts with specific enzymes and proteins in the body, leading to the observed biological effects. Finally, researchers are investigating the potential use of the compound in other fields, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromo-3,5-dimethylphenylamine with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified through a series of chromatography steps to obtain the desired compound.
Aplicaciones Científicas De Investigación
The unique chemical structure of 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to have potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities. Researchers are currently investigating the use of this compound in the development of new drugs for the treatment of various diseases.
Propiedades
Fórmula molecular |
C17H17Br2NO3 |
|---|---|
Peso molecular |
443.1 g/mol |
Nombre IUPAC |
2-bromo-N-(4-bromo-3,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H17Br2NO3/c1-6-3-8(4-7(2)13(6)18)20-16(21)11-9-5-10-12(11)17(22)23-15(10)14(9)19/h3-4,9-12,14-15H,5H2,1-2H3,(H,20,21) |
Clave InChI |
PINVYHJFBDEFNH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




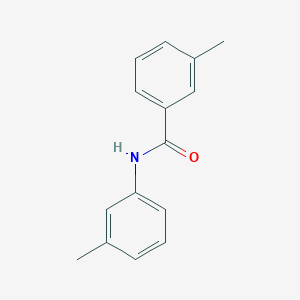
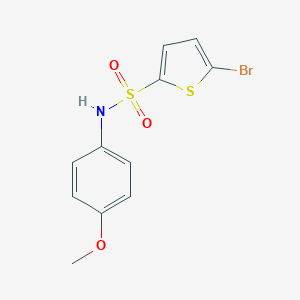
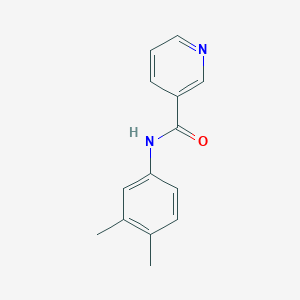
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
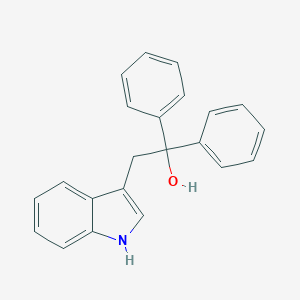
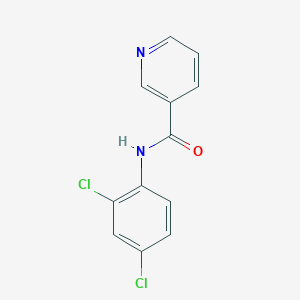
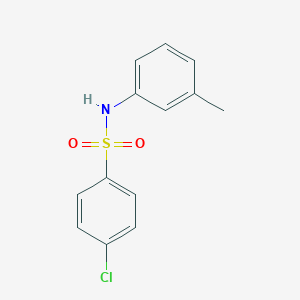
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)